(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane
CAS No.: 2484889-25-8
Cat. No.: VC11639529
Molecular Formula: C9H10F2OS
Molecular Weight: 204.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2484889-25-8 |
|---|---|
| Molecular Formula | C9H10F2OS |
| Molecular Weight | 204.24 g/mol |
| IUPAC Name | 1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 |
| Standard InChI Key | RSFXXJLOZPJDBQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C=C1)SC)F)F |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)SC)F)F |
Introduction
Chemical Identity and Structural Features
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane belongs to the class of aryl sulfides, featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), methylsulfanyl (-SCH₃), and two fluorine atoms at positions 2 and 3. The IUPAC name 1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀F₂OS | |
| Molecular Weight | 204.24 g/mol | |
| InChI | InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 | |
| SMILES | CCOC1=C(C(=C(C=C1)SC)F)F | |
| PubChem CID | 162421111 |
The compound’s canonical SMILES string confirms the ethoxy group at position 4, fluorine atoms at positions 2 and 3, and a methylsulfanyl group at position 1. This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and coupling reactions.
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane typically proceeds via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A common approach involves the reaction of a pre-functionalized aryl halide with a methyl sulfide nucleophile. For example:
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Substrate Preparation: A 2,3-difluoro-4-ethoxyphenyl halide (e.g., bromide or iodide) is synthesized through electrophilic halogenation of 4-ethoxy-2,3-difluorobenzene.
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Nucleophilic Attack: The halide undergoes NAS with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C).
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Workup: The crude product is purified via column chromatography or recrystallization to yield the target compound.
Optimization Parameters
Key factors affecting yield and purity include:
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Solvent Choice: Polar aprotic solvents enhance nucleophilicity.
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Temperature: Reactions above 80°C favor NAS over competing elimination pathways.
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Catalysts: Palladium or copper catalysts may accelerate coupling in alternative routes.
Reported yields range from 60–75%, with impurities primarily arising from over-alkylation or dehalogenation side reactions.
Physicochemical Properties
Empirical data on physical properties remain limited, but computational and analog-based predictions provide insights:
| Property | Predicted Value | Notes |
|---|---|---|
| Melting Point | 85–90°C (estimated) | Based on analogs |
| Boiling Point | 240–250°C (estimated) | Extrapolated from vapor pressure |
| Solubility | Low in water; high in DMSO | Due to hydrophobic substituents |
| LogP (Partition Coeff.) | 2.8–3.2 | Indicates moderate lipophilicity |
The compound’s specific heat capacity and thermal stability require experimental validation, as these properties are critical for industrial-scale handling.
Applications in Research and Industry
Medicinal Chemistry
(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane serves as a bioisostere for phenolic groups in drug candidates. Its sulfur atom mimics oxygen’s electronegativity while offering improved metabolic stability. Case studies highlight its use in:
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Kinase Inhibitors: The methylsulfanyl group enhances binding to ATP pockets in tyrosine kinases.
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Antimicrobial Agents: Fluorine atoms increase membrane permeability, potentiating activity against Gram-positive pathogens.
Materials Science
The compound’s rigid aromatic core and sulfur moiety make it a candidate for:
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Liquid Crystals: Phenyl sulfides exhibit mesogenic properties under specific conditions.
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Polymer Additives: Acts as a chain-transfer agent in radical polymerization.
Future Research Directions
Empirical Characterization
Priority areas include:
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Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and phase transitions.
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Spectroscopic Profiling: Full NMR (¹H, ¹³C, ¹⁹F) and IR spectral assignments.
Drug Development
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Bioisosteric Optimization: Comparative studies with oxygen/selenium analogs to assess potency and toxicity.
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In Vivo Pharmacokinetics: Evaluating oral bioavailability and hepatic clearance in preclinical models.
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